2-Fluoro-4-(piperidin-4-yl)phenol 2-Fluoro-4-(piperidin-4-yl)phenol
Brand Name: Vulcanchem
CAS No.: 1260871-71-3
VCID: VC7475225
InChI: InChI=1S/C11H14FNO/c12-10-7-9(1-2-11(10)14)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2
SMILES: C1CNCCC1C2=CC(=C(C=C2)O)F
Molecular Formula: C11H15ClFNO
Molecular Weight: 231.7

2-Fluoro-4-(piperidin-4-yl)phenol

CAS No.: 1260871-71-3

Cat. No.: VC7475225

Molecular Formula: C11H15ClFNO

Molecular Weight: 231.7

* For research use only. Not for human or veterinary use.

2-Fluoro-4-(piperidin-4-yl)phenol - 1260871-71-3

Specification

CAS No. 1260871-71-3
Molecular Formula C11H15ClFNO
Molecular Weight 231.7
IUPAC Name 2-fluoro-4-piperidin-4-ylphenol
Standard InChI InChI=1S/C11H14FNO/c12-10-7-9(1-2-11(10)14)8-3-5-13-6-4-8/h1-2,7-8,13-14H,3-6H2
Standard InChI Key GNIFGKPMCSEILG-UHFFFAOYSA-N
SMILES C1CNCCC1C2=CC(=C(C=C2)O)F

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Fluoro-4-(piperidin-4-yl)phenol consists of a phenol ring substituted with a fluorine atom at the 2-position and a piperidin-4-yl group at the 4-position. The hydrochloride salt form (C₁₁H₁₅ClFNO) is more commonly available, with a molecular weight of 231.69 g/mol. Key descriptors include:

PropertyValue
IUPAC Name2-fluoro-4-piperidin-4-ylphenol; hydrochloride
Canonical SMILESC1CNCCC1C2=CC(=C(C=C2)O)F.Cl
InChI KeyGNIFGKPMCSEILG-UHFFFAOYSA-N
PubChem CID (Hydrochloride)131801610

The free base form (C₁₁H₁₄FNO) lacks the chloride counterion and has a molecular weight of 203.24 g/mol.

Synthetic Methodologies

Case Study: Related Piperidine Derivatives

The synthesis of (2-Fluoro-phenyl)-piperidin-4-yl-amine dihydrochloride involves reductive amination between 2-fluoroaniline and piperidin-4-one, followed by hydrochloride salt formation . Adapting this method could yield 2-Fluoro-4-(piperidin-4-yl)phenol by substituting the aniline precursor with a suitably protected hydroxyphenyl intermediate.

Challenges and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) data are absent.

  • Toxicity Profiles: Acute and chronic toxicity studies remain unconducted.

Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenol’s substituents to optimize target engagement.

  • In Vivo Efficacy Models: Testing in rodent models of depression or schizophrenia could validate hypothesized CNS activity.

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